Propyl 3,5-dichloro-4-hydroxybenzoate

Descripción

BenchChem offers high-quality Propyl 3,5-dichloro-4-hydroxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyl 3,5-dichloro-4-hydroxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

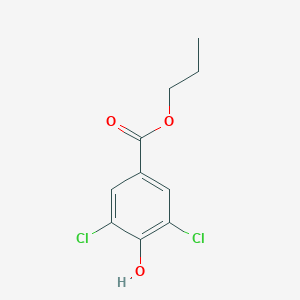

Structure

3D Structure

Propiedades

IUPAC Name |

propyl 3,5-dichloro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-2-3-15-10(14)6-4-7(11)9(13)8(12)5-6/h4-5,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZTZPDOCOFUQFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C(=C1)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641024 | |

| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101003-80-9 | |

| Record name | Propyl 3,5-dichloro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Propyl 3,5-dichloro-4-hydroxybenzoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Propyl 3,5-dichloro-4-hydroxybenzoate

Introduction

Propyl 3,5-dichloro-4-hydroxybenzoate is a halogenated derivative of propylparaben, a widely used antimicrobial preservative in cosmetics, pharmaceuticals, and food products.[1][2] The introduction of chlorine atoms onto the aromatic ring significantly alters the molecule's physicochemical properties, such as its lipophilicity, electronic character, and metabolic stability. These modifications make it a compound of interest for researchers in drug discovery and development. It can serve as a valuable intermediate for more complex molecules, a reference standard in analytical studies, or a tool for probing structure-activity relationships (SAR) in various biological targets. This guide provides a comprehensive overview of a robust synthetic route to Propyl 3,5-dichloro-4-hydroxybenzoate and the analytical techniques required for its thorough characterization, grounded in established chemical principles.

Retrosynthetic Analysis and Synthesis Strategy

A logical and efficient synthesis of the target molecule, Propyl 3,5-dichloro-4-hydroxybenzoate, begins with a readily available and economical starting material, 4-hydroxybenzoic acid. The synthetic strategy is dissected into two primary transformations:

-

Electrophilic Aromatic Substitution: The introduction of two chlorine atoms onto the benzene ring. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the carboxylic acid, the incoming electrophiles (chlorine) will be directed to the ortho positions (C3 and C5).

-

Fischer Esterification: The conversion of the carboxylic acid functional group to a propyl ester. This classic acid-catalyzed reaction with propanol is a reliable method for forming the ester bond.[3][4]

This two-step approach is advantageous as it utilizes common reagents and well-understood reaction mechanisms, ensuring a practical and scalable synthesis.

Caption: Synthetic pathway for Propyl 3,5-dichloro-4-hydroxybenzoate.

Detailed Synthesis Protocol

Part 1: Synthesis of 3,5-dichloro-4-hydroxybenzoic acid

The first stage involves the selective chlorination of 4-hydroxybenzoic acid. The strong activating effect of the hydroxyl group facilitates this electrophilic aromatic substitution.

Experimental Protocol:

-

Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), suspend 4-hydroxybenzoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid.

-

Chlorination: While stirring the suspension, add sulfuryl chloride (SO₂Cl₂) (2.2 eq) dropwise at room temperature. The addition should be controlled to manage the evolution of HCl and SO₂ gases.

-

Reaction: After the addition is complete, gently heat the reaction mixture to 50-60 °C and maintain it for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water. The crude product will precipitate out of the solution.

-

Isolation: Collect the white precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

Purification: The crude 3,5-dichloro-4-hydroxybenzoic acid can be purified by recrystallization from an ethanol-water mixture to yield a pure white crystalline solid.

Part 2: Synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate (Fischer Esterification)

This step converts the synthesized dichlorinated carboxylic acid into its propyl ester. The reaction is an equilibrium process, driven to completion by using an excess of the alcohol (propan-1-ol), which also serves as the solvent, and an acid catalyst.[3]

Experimental Protocol:

-

Setup: To a round-bottom flask, add the purified 3,5-dichloro-4-hydroxybenzoic acid (1.0 eq) and an excess of propan-1-ol (e.g., 10-20 eq).

-

Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 5-10 mol%) to the mixture while stirring.

-

Reaction: Heat the mixture to reflux (approximately 97 °C for propan-1-ol) for 4-6 hours. The reaction should be monitored by TLC until the starting carboxylic acid is consumed.

-

Neutralization and Isolation: After cooling the reaction mixture to room temperature, neutralize the sulfuric acid catalyst by carefully adding the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will precipitate. Alternatively, the excess propanol can be removed under reduced pressure, and the residue can be dissolved in a solvent like ethyl acetate and then washed with NaHCO₃ solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude propyl 3,5-dichloro-4-hydroxybenzoate.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate, to yield pure white crystals.

Physicochemical and Spectroscopic Characterization

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Caption: Workflow for the characterization of the synthesized compound.

Physicochemical Properties

The fundamental physical and chemical properties of the target compound are summarized below.

| Property | Value | Source |

| IUPAC Name | propyl 3,5-dichloro-4-hydroxybenzoate | [5] |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [5] |

| Molecular Weight | 249.09 g/mol | [5] |

| Appearance | Expected to be a white crystalline solid | |

| Melting Point | To be determined experimentally; serves as a key purity indicator. |

Spectroscopic Analysis

1. Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and the presence of chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), compounds with chlorine atoms exhibit a characteristic isotopic pattern.[6][7]

-

Expected Molecular Ion Peaks: For a molecule with two chlorine atoms, one would expect to see three main peaks in the molecular ion region:

-

M+: The peak corresponding to the molecule containing two ³⁵Cl isotopes.

-

M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

-

M+4: The peak for molecules with two ³⁷Cl isotopes.

-

-

Isotopic Ratio: The expected relative intensity of the M+, M+2, and M+4 peaks is approximately 9:6:1, which provides a definitive fingerprint for the presence of two chlorine atoms.[8]

2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| 3500 - 3200 | O-H Stretch (Phenol) | Broad and strong |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Medium to strong |

| ~1720 - 1680 | C=O Stretch (Ester) | Strong and sharp |

| ~1600, ~1475 | C=C Stretch (Aromatic) | Medium, multiple bands |

| ~1300 - 1000 | C-O Stretch (Ester) | Strong |

| ~850 - 550 | C-Cl Stretch | Strong |

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Aromatic Protons: The two equivalent protons on the benzene ring (at C2 and C6) are expected to appear as a singlet (1 peak, integrating to 2H) in the downfield region (typically δ 7.5-8.0 ppm).

-

Propyl Chain Protons:

-

-O-CH₂ -CH₂-CH₃: A triplet (integrating to 2H) around δ 4.2-4.4 ppm.

-

-O-CH₂-CH₂ -CH₃: A sextet (or multiplet) (integrating to 2H) around δ 1.7-1.9 ppm.

-

-O-CH₂-CH₂-CH₃ : A triplet (integrating to 3H) around δ 0.9-1.1 ppm.

-

-

Phenolic Proton: A broad singlet for the -OH proton, which may be exchangeable with D₂O.

-

-

¹³C NMR:

-

The spectrum is expected to show 7 distinct signals, corresponding to the different carbon environments in the molecule (4 aromatic carbons, 3 aliphatic carbons). The carbonyl carbon of the ester will appear significantly downfield (~165 ppm).

-

Applications in Drug Discovery and Development

Propyl 3,5-dichloro-4-hydroxybenzoate, as a synthesized entity, holds several potential applications for scientific researchers:

-

Chemical Intermediate: It can serve as a starting material or building block for the synthesis of more complex bioactive molecules, where the dichlorinated phenol ester moiety is a required pharmacophore.

-

Reference Standard: In analytical chemistry, it is essential for the development and validation of methods (e.g., HPLC, GC-MS) aimed at detecting and quantifying halogenated environmental contaminants or metabolites of related compounds.

-

Structure-Activity Relationship (SAR) Studies: By comparing its biological activity to that of its non-chlorinated parent compound (propylparaben) and other analogues, researchers can elucidate the role of halogenation in modulating potency, selectivity, and pharmacokinetic properties.

-

Prodrug Research: The ester functional group is a common feature in prodrug design.[9] Studying compounds like this helps in understanding the enzymatic stability and hydrolysis kinetics of ester-based prodrugs, which is crucial for controlling drug release and improving therapeutic outcomes.

References

-

Wikipedia. Propylparaben. [Link]

-

Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

Doc Brown's Chemistry. infrared spectrum of methyl 2-hydroxybenzoate. [Link]

-

Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

-

PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents. [Link]

-

Ataman Kimya. PROPYLPARABEN. [Link]

-

ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

-

PubChem. Propyl 3,5-dichloro-4-hydroxybenzoate. [Link]

-

PubChem. Propylparaben. [Link]

-

SpectraBase. Methyl 2-hydroxybenzoate - Optional[ATR-IR] - Spectrum. [Link]

-

Ataman Kimya. PROPYL 4-HYDROXYBENZOATE. [Link]

-

ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

-

HMDB. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

-

SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]

-

Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

-

Cheméo. Chemical Properties of propyl 4-hydroxybenzoate (CAS 94-13-3). [Link]

-

Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

-

Endocrine Disruptor List. Propyl 4-hydroxybenzoate; Propylparaben. [Link]

-

SpectraBase. Propyl 4-hydroxybenzoate. [Link]

- Google Patents. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

-

PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]

- Google Patents. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

-

PubMed Central. Propyl 4-hydroxybenzoate. [Link]

-

Royal Society of Chemistry. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. [Link]

Sources

- 1. Propylparaben - Wikipedia [en.wikipedia.org]

- 2. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Propyl 3,5-dichloro-4-hydroxybenzoate | C10H10Cl2O3 | CID 24721097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

A Spectroscopic Guide to Propyl 3,5-dichloro-4-hydroxybenzoate: Structural Elucidation through NMR, IR, and MS

Abstract

Propyl 3,5-dichloro-4-hydroxybenzoate is a compound of interest within synthetic and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its application and development. This technical guide provides an in-depth analysis of the spectroscopic data for propyl 3,5-dichloro-4-hydroxybenzoate, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages high-quality predicted data and comparative analysis with structurally related compounds to provide a comprehensive structural elucidation. This document is intended for researchers, scientists, and drug development professionals, offering foundational insights into the characterization of this and similar halogenated phenolic esters.

Molecular Structure and Properties

Propyl 3,5-dichloro-4-hydroxybenzoate possesses a central benzene ring substituted with a propyl ester group, a hydroxyl group, and two chlorine atoms. The molecular formula is C₁₀H₁₀Cl₂O₃, and the molecular weight is approximately 249.09 g/mol .[1] The strategic placement of the chloro and hydroxyl substituents on the aromatic ring significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For propyl 3,5-dichloro-4-hydroxybenzoate, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of propyl 3,5-dichloro-4-hydroxybenzoate in a common deuterated solvent like CDCl₃ is expected to show distinct signals corresponding to the aromatic and the propyl chain protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 8.1 | Singlet | 2H | Ar-H |

| ~ 5.5 - 6.0 | Singlet (broad) | 1H | Ar-OH |

| ~ 4.2 - 4.4 | Triplet | 2H | -OCH₂- |

| ~ 1.7 - 1.9 | Sextet | 2H | -CH₂- |

| ~ 0.9 - 1.1 | Triplet | 3H | -CH₃ |

Causality Behind Predictions:

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to resonate as a singlet in the downfield region, typical for aromatic protons. The electron-withdrawing nature of the ester and chlorine atoms deshields these protons, shifting them to a lower field.

-

Phenolic Proton (Ar-OH): The chemical shift of the hydroxyl proton can be variable and is often broad due to hydrogen bonding and exchange with trace amounts of water in the solvent.

-

Propyl Chain Protons: The propyl group protons exhibit characteristic splitting patterns. The methylene group attached to the ester oxygen (-OCH₂-) is the most deshielded of the alkyl protons and appears as a triplet due to coupling with the adjacent methylene group. The central methylene group (-CH₂-) appears as a sextet, being split by both the -OCH₂- and -CH₃ groups. The terminal methyl group (-CH₃) appears as an upfield triplet, split by the adjacent methylene group.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reveal the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 164 - 166 | C=O (Ester) |

| ~ 150 - 152 | C-OH |

| ~ 130 - 132 | C-Cl |

| ~ 128 - 130 | Ar-C-H |

| ~ 125 - 127 | Ar-C-COOR |

| ~ 67 - 69 | -OCH₂- |

| ~ 21 - 23 | -CH₂- |

| ~ 10 - 12 | -CH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the hydroxyl group (C-OH) is deshielded, as are the carbons bonded to the chlorine atoms (C-Cl). The symmetry of the ring results in fewer than six distinct aromatic carbon signals.[2]

-

Propyl Chain Carbons: The chemical shifts of the propyl chain carbons follow the expected trend, with the carbon attached to the oxygen being the most downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of propyl 3,5-dichloro-4-hydroxybenzoate for ¹H NMR and 20-50 mg for ¹³C NMR.[3]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[3]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Diagram of NMR Workflow

Caption: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of propyl 3,5-dichloro-4-hydroxybenzoate will be characterized by absorptions corresponding to the O-H, C=O, C-O, and C-Cl bonds, as well as aromatic C=C and C-H vibrations.

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3200 - 3600 (broad) | O-H stretch | Phenol |

| ~ 3000 - 3100 | C-H stretch | Aromatic |

| ~ 2850 - 2960 | C-H stretch | Alkyl |

| ~ 1680 - 1710 | C=O stretch | Ester |

| ~ 1500 - 1600 | C=C stretch | Aromatic |

| ~ 1200 - 1300 | C-O stretch | Ester & Phenol |

| ~ 1000 - 1100 | C-O stretch | Ester |

| ~ 700 - 800 | C-Cl stretch | Aryl halide |

Causality Behind Predictions:

-

O-H Stretch: The phenolic hydroxyl group will give rise to a broad absorption band in the 3200-3600 cm⁻¹ region due to intermolecular hydrogen bonding.[5][6][7][8]

-

C=O Stretch: The ester carbonyl group will exhibit a strong, sharp absorption band around 1700 cm⁻¹.

-

C-O Stretches: Both the ester and the phenolic C-O bonds will have characteristic stretching vibrations in the fingerprint region.

-

Aromatic Vibrations: The benzene ring will show characteristic C=C stretching absorptions in the 1500-1600 cm⁻¹ range and C-H stretching just above 3000 cm⁻¹.

-

Alkyl C-H Stretches: The propyl group will have C-H stretching vibrations just below 3000 cm⁻¹.

-

C-Cl Stretch: The carbon-chlorine bonds will produce absorptions in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

For solid samples like propyl 3,5-dichloro-4-hydroxybenzoate, the KBr pellet method is a common and effective technique for obtaining an IR spectrum.

-

Sample and KBr Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.[9]

-

-

Grinding and Mixing:

-

Pellet Formation:

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

A background spectrum of a pure KBr pellet should be run first and subtracted from the sample spectrum.[10]

-

Diagram of KBr Pellet Preparation

Caption: KBr pellet preparation workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization - EI)

In an EI mass spectrum, propyl 3,5-dichloro-4-hydroxybenzoate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z (mass-to-charge ratio) | Ion | Notes |

| 248, 250, 252 | [M]⁺ | Molecular ion peak cluster. The isotopic pattern (9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 206, 208, 210 | [M - C₃H₆]⁺ | Loss of propene via McLafferty rearrangement. |

| 189, 191 | [M - C₃H₇O]⁺ | Loss of the propoxy group. |

| 161, 163 | [M - C₃H₇O - CO]⁺ | Subsequent loss of carbon monoxide. |

Causality Behind Predictions:

-

Molecular Ion Peak: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1.[13]

-

Fragmentation Pathways: Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement. The dichlorinated aromatic ring is relatively stable and will be observed in many of the fragment ions.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry

ESI is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules.

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[14]

-

Further dilute this stock solution to a final concentration of around 10 µg/mL in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile, often with a small amount of formic acid to promote protonation).[14]

-

Ensure the final solution is free of any particulate matter by filtration if necessary.[14]

-

-

Infusion and Ionization:

-

Desolvation and Ion Detection:

Diagram of ESI-MS Principle

Caption: Principle of ESI-MS.

Conclusion

This technical guide has provided a detailed spectroscopic characterization of propyl 3,5-dichloro-4-hydroxybenzoate based on predicted NMR, IR, and MS data, supplemented with established experimental protocols. The analysis of the predicted spectra provides a clear and consistent picture of the molecular structure, with each spectroscopic technique offering complementary information. The ¹H and ¹³C NMR spectra reveal the carbon-hydrogen framework, the IR spectrum confirms the presence of key functional groups, and the mass spectrum corroborates the molecular weight and provides insights into fragmentation patterns. This comprehensive guide serves as a valuable resource for the structural elucidation of propyl 3,5-dichloro-4-hydroxybenzoate and related compounds.

References

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?[Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Kintek Press. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. [Link]

-

AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. [Link]

-

Springer Nature Experiments. Results for "1D NMR Spectroscopy". [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

Doc Brown's Chemistry. infrared spectrum of phenol. [Link]

-

Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. [Link]

-

LibreTexts. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

University of Leicester. NMR Sample Preparation. [Link]

-

Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

JoVE. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

The Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

National Institutes of Health. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. [Link]

-

SpectraBase. 4-Hydroxy-benzoic acid methyl ester - Optional[1H NMR] - Spectrum. [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). [Link]

-

Clark Physical Sciences Library. SDBS: Spectral Database for Organic Compounds. [Link]

-

PubMed. Electron impact mass spectra of 1a,3-disubstituted 1,1-dichloro-1,1a, 2,3-tetrahydroazirino [2,1-d][17][18]benzothiazepines. [Link]

-

Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]

-

ResearchGate. (2025, August 7). NMR and IR Spectroscopy of Phenols | Request PDF. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

PubChem. Propyl 3,5-dichloro-4-hydroxybenzoate. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500). [Link]

-

PubChem. Methyl 3,5-dichloro-4-hydroxybenzoate. [Link]

-

NIST. 3,5-Dichloro-4-hydroxybenzoic acid. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. mass spectrum of 1,1-dichloroethane. [Link]

-

PubMed. Chemical changes of organic compounds in chlorinated water. XIII. Gas chromatographic-mass spectrometric studies of the reactions of Irgasan DP 300 [5-chloro-2-(2,4-dichlorophenoxy)phenol] with chlorine in dilute aqueous solution. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

-

The Royal Society of Chemistry. Supplementary data for. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

- 1. Propyl 3,5-dichloro-4-hydroxybenzoate | C10H10Cl2O3 | CID 24721097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis - Kintek Press [kinteksolution.com]

- 10. shimadzu.com [shimadzu.com]

- 11. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 12. scienceijsar.com [scienceijsar.com]

- 13. mass spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dichloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. azom.com [azom.com]

- 18. Results for "1D NMR Spectroscopy" | Springer Nature Experiments [experiments.springernature.com]

Physical and chemical properties of Propyl 3,5-dichloro-4-hydroxybenzoate

An In-Depth Technical Guide to the Physical and Chemical Properties of Propyl 3,5-dichloro-4-hydroxybenzoate

Abstract: This technical guide provides a comprehensive analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of the widely recognized paraben family. Designed for researchers, chemists, and drug development professionals, this document delineates the core physicochemical properties, synthesis pathways, analytical characterization methods, and safety considerations for this compound. By integrating established data with theoretical insights, this guide serves as an essential resource for the effective handling, application, and further investigation of Propyl 3,5-dichloro-4-hydroxybenzoate in a laboratory and development setting.

Introduction and Strategic Context

Propyl 3,5-dichloro-4-hydroxybenzoate belongs to the class of p-hydroxybenzoic acid esters, structurally analogous to common parabens like propylparaben. The introduction of two chlorine atoms onto the benzene ring at the 3 and 5 positions significantly modifies the molecule's electronic and steric properties compared to its non-halogenated counterpart. These modifications are anticipated to influence its chemical reactivity, biological activity, and physical characteristics such as solubility and lipophilicity. While its parent compounds, parabens, are extensively used as antimicrobial preservatives in cosmetics, pharmaceuticals, and food, Propyl 3,5-dichloro-4-hydroxybenzoate is primarily positioned as a useful research chemical[1]. Understanding its detailed properties is paramount for its application in synthetic chemistry, as a building block, or in screening for novel biological activities where increased lipophilicity and altered electronic nature may be advantageous.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the foundation of all chemical and toxicological assessments.

IUPAC Name: propyl 3,5-dichloro-4-hydroxybenzoate[2] Synonyms: 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER, Benzoic acid, 3,5-dichloro-4-hydroxy-, propyl ester[2][3] CAS Number: 101003-80-9[2] Molecular Formula: C₁₀H₁₀Cl₂O₃[2]

The structure consists of a central benzene ring substituted with a propyl ester group, a hydroxyl group, and two chlorine atoms positioned ortho to the hydroxyl group and meta to the ester.

Caption: Molecular Structure of Propyl 3,5-dichloro-4-hydroxybenzoate.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various matrices and its suitability for specific applications. The data presented below is a consolidation of information from computational models and chemical databases.

| Property | Value | Source |

| Molecular Weight | 249.09 g/mol | [2] |

| Exact Mass | 248.0007 g/mol | [4] |

| Physical Appearance | White solid (predicted) | Inferred from related compounds |

| Boiling Point | 330.8 ± 37.0 °C (Predicted) | [3] |

| Density | 1.363 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, methanol (Inferred) | Inferred from parent compound[5] |

| XLogP3 (Lipophilicity) | 3.8 | [2] |

| Topological Polar Surface Area | 46.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

Field Insights: The high XLogP3 value of 3.8 suggests significant lipophilicity, a direct consequence of the propyl chain and the two chlorine atoms. This is substantially higher than its non-halogenated analog, propylparaben (log Kow = 3.04)[6]. This enhanced lipophilicity may lead to increased membrane permeability and potential for bioaccumulation, which are critical considerations in drug development and toxicology. The single hydrogen bond donor (the phenolic hydroxyl) and three acceptors (hydroxyl oxygen, and two ester oxygens) allow for specific molecular interactions, though its overall poor aqueous solubility will be dominated by the large nonpolar regions.

Synthesis and Analytical Characterization

Proposed Synthesis Pathway

The most direct and industrially relevant synthesis method is the Fischer esterification of the parent carboxylic acid. This process involves the reaction of 3,5-dichloro-4-hydroxybenzoic acid with n-propanol under acidic catalysis.

Protocol Causality:

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄). This step is crucial as it activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack.

-

Nucleophilic Attack: The alcohol (n-propanol) acts as the nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer & Water Elimination: A series of proton transfers facilitates the elimination of a water molecule, a thermodynamically favorable process that drives the reaction forward.

-

Deprotonation: The final step is the deprotonation of the resulting ester to regenerate the acid catalyst and yield the final product.

Caption: General workflow for the synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate.

Analytical Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple.

-

Aromatic Protons: Due to the symmetrical substitution pattern, the two protons on the benzene ring are chemically equivalent. They would appear as a single peak (singlet) in the aromatic region (δ 7.0-8.0 ppm). The presence of electron-withdrawing chlorine atoms would likely shift this peak downfield compared to propylparaben.

-

Propyl Chain Protons: The propyl group would show three distinct signals: a triplet for the terminal methyl group (CH₃, ~δ 1.0 ppm), a sextet for the adjacent methylene group (-CH₂-, ~δ 1.7 ppm), and a triplet for the methylene group attached to the ester oxygen (-OCH₂-, ~δ 4.2 ppm).

-

Hydroxyl Proton: A broad singlet for the phenolic -OH proton, the chemical shift of which would be concentration and solvent dependent.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would confirm the carbon framework. Key expected shifts include the carbonyl carbon of the ester (~165 ppm), aromatic carbons attached to oxygen and chlorine atoms, and the three distinct carbons of the propyl chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would show characteristic absorption bands confirming the functional groups:

-

A broad band around 3300-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic group.

-

A strong, sharp band around 1700-1720 cm⁻¹ for the C=O (carbonyl) stretching of the ester.

-

Bands in the 1600-1450 cm⁻¹ region for aromatic C=C stretching.

-

A band around 1200-1300 cm⁻¹ for the C-O stretching of the ester.

-

Bands in the 800-600 cm⁻¹ region, characteristic of C-Cl bonds.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would confirm the molecular weight. A key feature would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would result in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Applications in Research and Development

Propyl 3,5-dichloro-4-hydroxybenzoate is primarily classified as a research chemical[1]. Its utility stems from its unique combination of features:

-

Intermediate for Synthesis: It can serve as a starting material or intermediate for the synthesis of more complex molecules, such as novel pharmaceuticals, agrochemicals, or polymers. The phenolic hydroxyl group and the aromatic ring are sites for further chemical modification.

-

Antimicrobial Research: Given the well-documented antimicrobial properties of parabens, this chlorinated analog is a candidate for screening against a wide range of bacteria and fungi. Halogenation can sometimes enhance the efficacy or alter the spectrum of antimicrobial agents.

-

Endocrine Disruption Research: Parabens are known to be potential endocrine disruptors. This molecule could be used as a reference compound in toxicological studies to investigate how halogenation affects endocrine activity and metabolic pathways.

Safety, Handling, and Toxicology

While a specific, detailed safety data sheet (SDS) for Propyl 3,5-dichloro-4-hydroxybenzoate is not widely available, prudent laboratory practices should be based on data from structurally similar compounds, such as other parabens and chlorinated phenols.

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes[7].

-

Toxicological Profile: The toxicological properties have not been fully investigated[8]. The oral LD50 in mice for the related compound propylparaben is 6332 mg/kg, suggesting low acute toxicity[7]. However, the addition of chlorine atoms can significantly alter toxicological profiles, and the compound should be handled with care until more data is available. It may cause skin and serious eye irritation[7].

-

Environmental Fate: Due to its predicted lipophilicity and the presence of a stable aromatic ring, the compound may be persistent in the environment and potentially bioaccumulate. It should not be released into drains or the environment[8]. Dispose of the chemical in accordance with local, regional, and national regulations[8].

Conclusion

Propyl 3,5-dichloro-4-hydroxybenzoate is a specialized chemical compound whose properties are defined by its halogenated aromatic structure. Its significant lipophilicity and predicted chemical characteristics make it a person of interest for targeted research in synthetic chemistry and microbiology. The provided synthesis and analytical frameworks offer a robust system for its preparation and validation. As with any research chemical whose toxicological profile is not fully elucidated, adherence to stringent safety protocols is mandatory. This guide provides the foundational knowledge required for professionals to utilize this compound safely and effectively in their research and development endeavors.

References

-

PubChem. (n.d.). Propyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PROPYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Solubility of Things. (n.d.). Propylparaben. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Propyl 4-hydroxybenzoate. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). Propylparaben. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). propyl paraben. Retrieved from [Link]

-

LobaChemie. (2024). PROPYL-4-HYDROXYBENZOATE. Retrieved from [Link]

-

National Institute of Technology and Evaluation, Japan. (n.d.). Propyl 4-hydroxybenzoate Chemical Substances Control Law Reference No. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: propyl 3,4,5-trihydroxybenzoate. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supplementary data for. Retrieved from [Link]

-

Wikipedia. (n.d.). Propylparaben. Retrieved from [Link]

- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

-

PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). PROPYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

-

Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Propyl 3,5-Dichloro-4-hydroxybenzoate | CymitQuimica [cymitquimica.com]

- 2. Propyl 3,5-dichloro-4-hydroxybenzoate | C10H10Cl2O3 | CID 24721097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Buy Online CAS Number 101003-80-9 - TRC - Propyl 3,5-Dichloro-4-hydroxybenzoate | LGC Standards [lgcstandards.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Propylparaben | C10H12O3 | CID 7175 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Crystal Structure of Propyl 3,5-dichloro-4-hydroxybenzoate: A Case Study and Analytical Workflow

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a crystal lattice is a critical determinant of a molecule's physicochemical properties, directly impacting its efficacy, stability, and bioavailability in drug development. This guide provides a comprehensive technical overview of the crystallographic analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, a halogenated derivative of the widely used propylparaben preservative. While a solved crystal structure for this specific compound is not publicly available, this document outlines a complete workflow for its characterization, from synthesis and single-crystal growth to advanced analytical techniques. Leveraging the known crystal structure of Propyl 4-hydroxybenzoate as a comparative model, we delve into the theoretical underpinnings and practical applications of single-crystal X-ray diffraction, Hirshfeld surface analysis, and energy framework calculations. This guide is designed to equip researchers with the necessary knowledge to elucidate and interpret the intricate network of intermolecular interactions that govern the solid-state behavior of this and similar halogenated compounds.

Introduction: The Significance of Crystalline Structure in Pharmaceutical Sciences

In the realm of pharmaceutical development, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. The crystal structure dictates fundamental properties such as melting point, solubility, dissolution rate, and mechanical strength.[1] For a compound like Propyl 3,5-dichloro-4-hydroxybenzoate, understanding its crystal packing can provide insights into its stability as a preservative and its potential interactions within a formulation. The introduction of chlorine atoms onto the phenyl ring, as compared to its non-halogenated parent compound, Propyl 4-hydroxybenzoate (propylparaben), is expected to significantly influence the intermolecular interactions, potentially introducing halogen bonding and altering the hydrogen bonding network.[2][3]

This guide will navigate the reader through the essential experimental and computational methodologies required to fully characterize the crystal structure of Propyl 3,5-dichloro-4-hydroxybenzoate.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate

The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate can be achieved through the esterification of 3,5-dichloro-4-hydroxybenzoic acid with propanol. The starting acid itself can be synthesized from more readily available precursors.[4][5]

Experimental Protocol: Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of 3,5-dichloro-4-hydroxybenzoic acid in an excess of n-propanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture and remove the excess propanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. The slow evaporation technique is a common and effective method.[6]

Experimental Protocol: Slow Evaporation

-

Solvent Selection: Screen a variety of solvents with differing polarities to find a suitable one in which the compound has moderate solubility. Ethanol has been shown to be effective for the parent compound, propylparaben.[7][8]

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified Propyl 3,5-dichloro-4-hydroxybenzoate in the chosen solvent at a slightly elevated temperature.

-

Evaporation: Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.

-

Crystal Harvesting: Once well-formed single crystals are observed, carefully harvest them from the solution.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1]

Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Case Study: Crystal Structure of Propyl 4-hydroxybenzoate

The crystal structure of the parent compound, Propyl 4-hydroxybenzoate (propylparaben), provides a valuable reference point. It crystallizes in the monoclinic space group P2₁/c.[7][9] The asymmetric unit contains two independent molecules.[7][8]

| Crystallographic Parameter | Propyl 4-hydroxybenzoate [7][9] |

| Chemical Formula | C₁₀H₁₂O₃ |

| Formula Weight | 180.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.0634 (12) |

| b (Å) | 13.8419 (14) |

| c (Å) | 11.7982 (11) |

| β (°) | 108.625 (2) |

| Volume (ų) | 1866.9 (3) |

| Z | 8 |

The crystal packing of propylparaben is characterized by O-H···O hydrogen bonds, forming one-dimensional chains.[7][8] These chains are further linked by weak π-π stacking interactions between the benzene rings.[7][8]

For Propyl 3,5-dichloro-4-hydroxybenzoate, the presence of two chlorine atoms flanking the hydroxyl group is expected to introduce significant changes to this packing motif. The chlorine atoms can act as both halogen bond donors and acceptors, potentially leading to C-Cl···Cl, C-Cl···O, or C-Cl···π interactions.[2][10] These interactions would compete with and modify the hydrogen bonding and π-π stacking observed in the parent compound.

Advanced Structural Analysis: Deciphering Intermolecular Interactions

Beyond the basic crystal structure, a deeper understanding of the forces governing crystal packing can be achieved through computational methods like Hirshfeld surface analysis and energy framework calculations.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[11][12] The surface is generated by partitioning the crystal electron density into molecular volumes. The properties mapped onto this surface, such as dnorm, shape index, and curvedness, reveal the nature and relative importance of different intermolecular contacts.[2][13]

Workflow for Hirshfeld Surface Analysis

Caption: Workflow for Hirshfeld Surface Analysis using CrystalExplorer.

For Propyl 3,5-dichloro-4-hydroxybenzoate, the Hirshfeld surface analysis would be particularly insightful for identifying and quantifying the contribution of halogen bonding to the overall crystal packing. The 2D fingerprint plots would provide a quantitative summary of the different types of intermolecular contacts.

Energy Framework Analysis

Energy framework analysis provides a visual representation of the energetic landscape of a crystal lattice.[14][15] It involves calculating the interaction energies between a central molecule and its neighbors and representing these energies as cylinders connecting the molecular centroids. The thickness of the cylinders is proportional to the strength of the interaction.[15] This method allows for an intuitive understanding of the anisotropy of the crystal packing and can help rationalize mechanical properties.[16]

Interpreting Energy Frameworks

-

Red Cylinders: Represent electrostatic interactions.

-

Green Cylinders: Represent dispersion interactions.

-

Blue Cylinders: Represent the total interaction energy.

For Propyl 3,5-dichloro-4-hydroxybenzoate, energy framework analysis would reveal the dominant forces in the crystal packing. It would allow for a direct comparison of the strength of hydrogen bonding versus halogen bonding and π-π stacking, providing a quantitative basis for understanding the supramolecular architecture.[17]

Conclusion and Future Directions

The comprehensive crystallographic analysis of Propyl 3,5-dichloro-4-hydroxybenzoate, as outlined in this guide, is a crucial step in its characterization for pharmaceutical applications. By combining experimental techniques like single-crystal X-ray diffraction with advanced computational methods such as Hirshfeld surface analysis and energy framework calculations, researchers can gain a deep and nuanced understanding of its solid-state properties. While the specific crystal structure of the title compound remains to be determined, the methodologies and comparative analysis with propylparaben presented here provide a robust framework for its future elucidation. Such studies are not only of fundamental scientific interest but also have significant practical implications for the formulation, stability, and performance of pharmaceutical products containing this and other halogenated preservatives.

References

- Turner, M. J., et al. (2016).

- CrystalExplorer. (n.d.). Energy Frameworks. CrystalExplorer.

- Garcia, G. J. V., et al. (2024). Non-covalent interactions in di halogenated compounds Ch(C6H4CH2X)2 (Ch = O, S; X = Cl, Br, I). Synthesis, crystal structure, and Hirshfeld surface analysis. Journal of the Mexican Chemical Society, 68(2), 280-295.

- Turner, M. J., et al. (2011). Energy frameworks: insights into interaction anisotropy and the mechanical properties of molecular crystals.

- Spackman, M. A., et al. (n.d.). Beyond Hirshfield Surface Analysis - Interaction Energies, Energy Frameworks, and Lattice Energies With Crystalexplorer. Scribd.

- Hassanain, H. M., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). MDPI.

- Bushmarinov, I. S., et al. (2023). The relationship between the crystal habit and the energy framework pattern: a case study involving halogen bonding on the edge.

- Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org.

- Strohmann, C., et al. (2024). Crystal structure and Hirshfeld surface analysis of a halogen bond between 2-(allylthio)pyridine and 1,2,4,5-tetrafluoro-3,6-diiodobenzene. IUCr.

- Hassanain, H. M., et al. (2024). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone).

- Zhou, Y., et al. (2010). Propyl 4-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o485.

- PubChem. (n.d.). CID 66683808 | C20H24O6. PubChem.

- PubChem. (n.d.).

- S. Arjunan, et al. (2013). Growth and characterization of propyl-para-hydroxybenzoate single crystals. Indian Academy of Sciences.

- Zhou, Y., et al. (2010). Propyl 4-hydroxybenzoate.

- Arjunan, S., et al. (2013). Growth and characterization of propyl-para-hydroxybenzoate single crystals.

- 3,5-DICHLORO-4-HYDROXYBENZOIC ACID PROPYL ESTER. (n.d.). Echemi.

- Propyl 3,5-Dichloro-4-hydroxybenzo

- Brittain, H. G. (2001).

- Propyl 4-hydroxybenzo

- CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google P

- CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google P

- Bakheit, A. H., et al. (2023).

- PubChem. (n.d.). 3,5-Dichloro-4-hydroxybenzoic acid ethyl ester. PubChem.

Sources

- 1. moodle2.units.it [moodle2.units.it]

- 2. mdpi.com [mdpi.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CN103224451A - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]

- 5. CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid - Google Patents [patents.google.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Propyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CID 66683808 | C20H24O6 | CID 66683808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]

- 13. mdpi.com [mdpi.com]

- 14. Energy frameworks and a topological analysis of the supramolecular features in in situ cryocrystallized liquids: tuning the weak interaction landscape ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05917A [pubs.rsc.org]

- 15. crystalexplorer.net [crystalexplorer.net]

- 16. Energy frameworks: insights into interaction anisotropy and the mechanical properties of molecular crystals - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. par.nsf.gov [par.nsf.gov]

Propyl 3,5-dichloro-4-hydroxybenzoate: A Technical Guide on Potential Biological Activity

Foreword: Unveiling the Potential of a Dichlorinated Paraben Analog

Propyl 3,5-dichloro-4-hydroxybenzoate, a chlorinated derivative of the well-known preservative propylparaben, presents a compelling case for investigation into its biological activities. While the parent compound, propylparaben, has a long history of use and study as an antimicrobial and antifungal agent, the introduction of two chlorine atoms to the phenolic ring at the 3 and 5 positions is anticipated to significantly modulate its physicochemical properties and, consequently, its biological profile. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the potential biological activities of Propyl 3,5-dichloro-4-hydroxybenzoate, drawing upon established principles of medicinal chemistry and extrapolating from data on related chlorinated phenolic compounds. In the absence of extensive direct studies on this specific molecule, this document serves as a foundational resource, offering theoretical frameworks, structure-activity relationship insights, and detailed experimental protocols to guide future research.

Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of Propyl 3,5-dichloro-4-hydroxybenzoate is critical to predicting its biological behavior. The addition of chlorine atoms is known to increase lipophilicity and alter the electronic character of the phenolic hydroxyl group, which can influence membrane permeability, receptor binding, and metabolic stability.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀Cl₂O₃ | PubChem[1] |

| Molecular Weight | 249.09 g/mol | PubChem[1] |

| IUPAC Name | propyl 3,5-dichloro-4-hydroxybenzoate | PubChem[1] |

| CAS Number | 101003-80-9 | PubChem[1] |

| Predicted LogP | 3.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate

The synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate can be approached through a multi-step process, beginning with the chlorination of a suitable precursor followed by esterification. A plausible synthetic route is outlined below, based on established organic chemistry principles.

Synthetic Pathway Overview

Caption: A plausible two-step synthesis of Propyl 3,5-dichloro-4-hydroxybenzoate.

Detailed Synthetic Protocol

A general procedure for the synthesis of 3,5-dihalogeno-4-hydroxy-benzoic acid esters involves the initial halogenation of the benzoic acid derivative followed by esterification.[2]

Step 1: Synthesis of 3,5-dichloro-4-hydroxybenzoic acid

-

To a solution of p-hydroxybenzoic acid in a suitable solvent (e.g., glacial acetic acid), add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of a catalyst if necessary.

-

The reaction is typically carried out at a controlled temperature to prevent unwanted side reactions.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is worked up by quenching any excess chlorinating agent and precipitating the product by adding water.

-

The crude 3,5-dichloro-4-hydroxybenzoic acid is then collected by filtration, washed, and can be purified by recrystallization.[3]

Step 2: Esterification to Propyl 3,5-dichloro-4-hydroxybenzoate

-

Suspend the synthesized 3,5-dichloro-4-hydroxybenzoic acid in an excess of propanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours to drive the esterification reaction to completion.

-

Monitor the reaction by TLC or HPLC.

-

After the reaction is complete, cool the mixture and remove the excess propanol under reduced pressure.

-

The residue is then dissolved in an organic solvent (e.g., ethyl acetate), washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude Propyl 3,5-dichloro-4-hydroxybenzoate.

-

Further purification can be achieved by column chromatography or recrystallization.

Potential Biological Activities

The biological activity of phenolic compounds is highly dependent on their substitution pattern. The introduction of chlorine atoms is known to enhance the antimicrobial activity of some phenols.[4]

Antimicrobial and Antifungal Activity

Parabens, including propylparaben, are known for their broad-spectrum antimicrobial and antifungal properties.[5] The mechanism is thought to involve the disruption of membrane transport processes or the inhibition of essential enzyme systems. The increased lipophilicity of Propyl 3,5-dichloro-4-hydroxybenzoate may enhance its ability to penetrate microbial cell membranes, potentially leading to greater antimicrobial efficacy compared to its non-chlorinated counterpart.

Hypothesized Mechanism of Action:

Caption: Hypothesized antimicrobial mechanism of Propyl 3,5-dichloro-4-hydroxybenzoate.

Anticancer Activity

Certain chlorinated phenolic compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential anticancer activity of Propyl 3,5-dichloro-4-hydroxybenzoate could be attributed to several mechanisms, including the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The increased lipophilicity may also facilitate its entry into cancer cells.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: The compound may trigger programmed cell death through intrinsic or extrinsic pathways.

-

Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cell division.

-

Inhibition of Signaling Pathways: Key pathways such as PI3K/Akt or MAPK, which are often dysregulated in cancer, could be targeted.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activities of Propyl 3,5-dichloro-4-hydroxybenzoate, standardized in vitro assays are essential. The following are detailed protocols for assessing its antimicrobial and anticancer potential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]

Materials:

-

Propyl 3,5-dichloro-4-hydroxybenzoate

-

Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Stock Solution: Dissolve Propyl 3,5-dichloro-4-hydroxybenzoate in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solution in the appropriate broth to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the microbial inoculum to each well containing the test compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11][12]

Materials:

-

Propyl 3,5-dichloro-4-hydroxybenzoate

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of Propyl 3,5-dichloro-4-hydroxybenzoate for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Safety and Toxicology

The toxicological profile of Propyl 3,5-dichloro-4-hydroxybenzoate has not been extensively studied. However, insights can be drawn from related compounds. Studies on chlorinated by-products of parabens suggest that chlorination can sometimes reduce aquatic toxicity.[13] Nevertheless, chlorinated phenols as a class can have varying toxic effects, and some are known to be more toxic than their parent compounds.[14] The mechanism of toxicity for some higher chlorinated phenols is suggested to be the uncoupling of oxidative phosphorylation.[14]

Safety Precautions:

-

Handle Propyl 3,5-dichloro-4-hydroxybenzoate in a well-ventilated area, preferably in a chemical fume hood.[15][16][17][18][19]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17][18][19]

-

Avoid inhalation of dust or contact with skin and eyes.[15][16][17][18][19]

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[15][16][17][18][19]

Future Directions and Conclusion

Propyl 3,5-dichloro-4-hydroxybenzoate represents an intriguing molecule with the potential for enhanced biological activities compared to its well-studied parent compound. The insights provided in this guide, based on the principles of structure-activity relationships and data from related compounds, strongly suggest that this dichlorinated derivative warrants further investigation.

Future research should focus on:

-

Empirical determination of its antimicrobial and antifungal spectrum and potency.

-

In-depth evaluation of its cytotoxic effects against a panel of cancer cell lines.

-

Elucidation of its specific mechanisms of action at the molecular level.

-

Comprehensive toxicological studies to establish its safety profile.

This technical guide serves as a starting point for researchers to explore the untapped potential of Propyl 3,5-dichloro-4-hydroxybenzoate. The provided experimental protocols offer a robust framework for initiating these crucial investigations, which could ultimately lead to the development of novel therapeutic agents or more effective preservatives.

References

- PubChem. (n.d.). Propyl 3,5-dichloro-4-hydroxybenzoate. National Center for Biotechnology Information.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.

- Farquharson, M. E., Gage, J. C., & Northover, J. (1958). The biological action of chlorophenols. British Journal of Pharmacology and Chemotherapy, 13(1), 20–24.

- Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.

- Pisanenko, D. A., Paliĭ, G. K., Kriuchkova, V. G., Grigorenko, A. A., & Volianskiĭ, I. L. (1981). [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols]. Antibiotiki, 26(6), 447–450.

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology Annual Review, 11, 127–152.

- BenchChem. (n.d.). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity.

- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.

- D'Souza, D. H. (2020). A review of in vitro and in vivo methods for evaluating the antimicrobial activity of natural compounds for food applications. Journal of Food Protection, 83(8), 1339-1351.

- APEC. (n.d.). Antimicrobial Susceptibility Testing.

- Hambardzumyan, E. N., Vorskanyan, A. S., & Arshak, A. (2014). Synthesis Based on Dihalogeno-4-hydroxy-benzoic Acids Esters. SOP Transactions on Organic Chemistry, 1(2).

- Kim, S., Lee, J., Kim, S., Choi, K., & Kim, S. (2015). Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia. Ecotoxicology and Environmental Safety, 119, 111–117.

- Fisher Scientific. (2025). Propyl 4-hydroxybenzoate Safety Data Sheet.

- Chen, Y., et al. (2026).

- Terasaki, M., & Makino, M. (2008). Paraben-chlorinated derivatives in river waters. Environmental Science & Technology, 42(19), 7268–7274.

- Leiviskä, T., et al. (2020). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 54(24), 15911–15920.

- Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.

- Terasaki, M., et al. (2012). Formation of halogenated by-products of parabens in chlorinated water.

- TCI Chemicals. (2018). Propyl 4-Hydroxybenzoate Safety Data Sheet.

- Sigma-Aldrich. (2024). Propyl 4-hydroxybenzoate Safety Data Sheet.

- Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform. Environmental Science & Technology, 36(5), 884–890.

- Fisher Scientific. (2023). Propyl 4-hydroxybenzoate Safety Data Sheet.

- Sigma-Aldrich. (2015). Propyl 4-hydroxybenzoate Safety Data Sheet.

- Zhang, L., et al. (2019). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 43(5-6), 166-169.

- Wang, L., & Kannan, K. (2016). Occurrence and human exposure of parabens and their chlorinated derivatives in swimming pools. Environmental Science & Technology, 50(21), 11682–11689.

- Criquet, J., et al. (2019). Enhanced abatement of phenolic compounds by chlorine in the presence of CuO: Absence of electrophilic aromatic substitution.

- Global Substance Registration System. (n.d.). 3,5-DICHLORO-4-HYDROXYBENZOIC ACID ETHYL ESTER.

- Criquet, J., et al. (2015). Reaction of bromine and chlorine with phenolic compounds and natural organic matter extracts - Electrophilic aromatic substitution and oxidation.

- PubChem. (n.d.). 3,5-dichloro-4-hydroxybenzoic acid. National Center for Biotechnology Information.

- Soni, M. G., Carabin, I. G., & Burdock, G. A. (2005). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 43(7), 985–1015.

- Google Patents. (n.d.). CN104262087A - Preparation method of 3,5-dichloro-4-methylbenzoic acid.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Dichloro-4-hydroxybenzoic acid | C7H4Cl2O3 | CID 18749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Antimicrobial activity of chlorine-substituted 4-alkyl- and arylphenols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence, fate and behavior of parabens in aquatic environments: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 7. researchgate.net [researchgate.net]

- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chronic toxicity of parabens and their chlorinated by-products in Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The biological action of chlorophenols - PMC [pmc.ncbi.nlm.nih.gov]